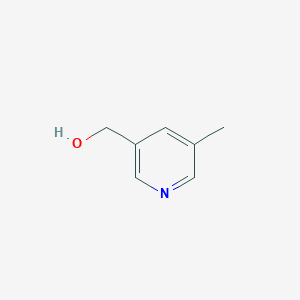
(5-甲基吡啶-3-基)甲醇
概述
描述
(5-Methylpyridin-3-yl)methanol is an organic compound with the chemical formula C7H9NO. It is a white solid with a special odor and is soluble in water and some organic solvents such as alcohols and ethers. This compound is known for its use as a catalyst in organic synthesis, particularly in hydrogenation reactions .
科学研究应用
(5-Methylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, especially in hydrogenation reactions.
Biology: It is used in the synthesis of various biologically active compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the preparation of organic synthesis intermediates and drugs.
作用机制
Target of Action
It is known that this compound is widely used as a catalyst in organic synthesis, especially in hydrogenation reactions . Therefore, it can be inferred that its targets might be the reactants in these reactions.
Mode of Action
Given its role as a catalyst in organic synthesis, it likely interacts with its targets to facilitate chemical reactions, possibly by lowering the activation energy or altering the reaction mechanism .
Biochemical Pathways
Considering its role in organic synthesis, it can be inferred that it may be involved in various biochemical pathways where hydrogenation reactions occur .
Pharmacokinetics
It has a molecular weight of 123.15, a boiling point of 256℃, and a density of 1.092 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given its role as a catalyst in organic synthesis, it likely facilitates chemical reactions, leading to the formation of desired products .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Methylpyridin-3-yl)methanol. For instance, its storage temperature is recommended to be in an inert atmosphere at room temperature . This suggests that exposure to oxygen or extreme temperatures might affect its stability and efficacy.
准备方法
(5-Methylpyridin-3-yl)methanol can be synthesized through two primary methods:
Methanol Addition Reaction of Pyridine: Pyridine reacts with methanol, and after heating and the action of a catalyst, (5-Methylpyridin-3-yl)methanol is obtained.
Methylation Reaction: Pyridine is reacted with methanol, heated, and catalyzed by a strong acid or base to obtain (5-Methylpyridin-3-yl)methanol.
化学反应分析
(5-Methylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
相似化合物的比较
(5-Methylpyridin-3-yl)methanol can be compared with other similar compounds such as:
3-Pyridinemethanol: Similar in structure but lacks the methyl group at the 5-position.
5-Methyl-2-pyridinemethanol: Similar but with the hydroxyl group at a different position.
5-Methyl-4-pyridinemethanol: Similar but with the hydroxyl group at the 4-position.
The uniqueness of (5-Methylpyridin-3-yl)methanol lies in its specific structure, which provides distinct reactivity and applications in various fields .
属性
IUPAC Name |
(5-methylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-2-7(5-9)4-8-3-6/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQAYFYTWNIVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474852 | |
| Record name | (5-methylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102074-19-1 | |
| Record name | (5-methylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-methylpyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Q1: What is the structural characterization of (5-Methylpyridin-3-yl)methanol?
A1: (5-Methylpyridin-3-yl)methanol is an organic compound with the following characteristics:
Q2: How does the structure of (5-methylpyridin-3-yl)methanol relate to its potential use in synthesizing pharmaceuticals like omeprazole?
A2: (5-Methylpyridin-3-yl)methanol serves as a foundational structure that can be further modified to obtain the desired precursor, (6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl)methanol, for 5-hydroxyomeprazole synthesis []. The presence of the methyl and methanol groups allows for further chemical transformations, such as chlorination and methoxylation, ultimately leading to the target molecule. This highlights the importance of simple heterocyclic compounds like (5-methylpyridin-3-yl)methanol as building blocks in organic synthesis, particularly in the development of pharmaceuticals.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline](/img/structure/B25236.png)
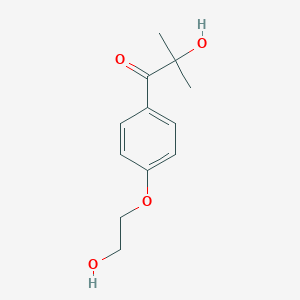
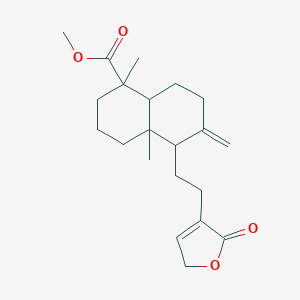
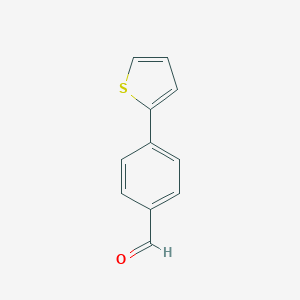
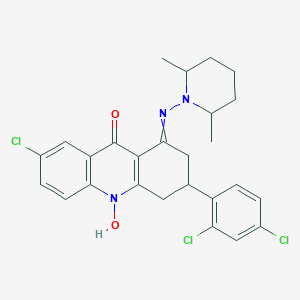
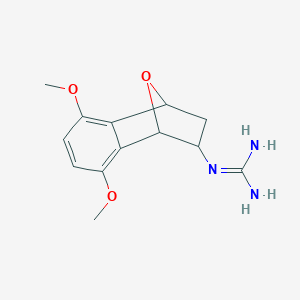
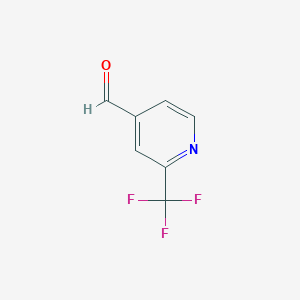
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)
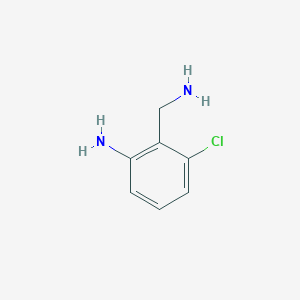
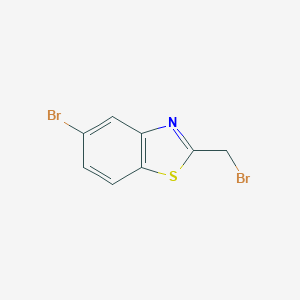


![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B25260.png)
